molecular formula C40H31N B11710299 9,9-dimethyl-N-[4-(9-phenylfluoren-9-yl)phenyl]fluoren-2-amine

9,9-dimethyl-N-[4-(9-phenylfluoren-9-yl)phenyl]fluoren-2-amine

Cat. No.: B11710299
M. Wt: 525.7 g/mol
InChI Key: MWFNPTUHUPOHEW-UHFFFAOYSA-N
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Description

9,9-dimethyl-N-[4-(9-phenylfluoren-9-yl)phenyl]fluoren-2-amine is an electron-rich material with significant applications in organic electronics. It is known for its high hole mobility and stability, making it a valuable component in organic light-emitting diodes (OLEDs) and other electronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-dimethyl-N-[4-(9-phenylfluoren-9-yl)phenyl]fluoren-2-amine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 9,9-dimethylfluorene with phenylboronic acid in the presence of a palladium catalyst to form the phenyl-substituted fluorene. This intermediate is then reacted with 4-bromoaniline under similar conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

9,9-dimethyl-N-[4-(9-phenylfluoren-9-yl)phenyl]fluoren-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

9,9-dimethyl-N-[4-(9-phenylfluoren-9-yl)phenyl]fluoren-2-amine is widely used in scientific research due to its unique properties:

Mechanism of Action

The compound exerts its effects primarily through its electron-rich nature, facilitating efficient hole transport in electronic devices. It interacts with molecular targets such as electron-deficient materials, forming stable charge-transfer complexes. These interactions enhance the performance of devices like OLEDs by improving charge mobility and reducing energy loss .

Comparison with Similar Compounds

Similar Compounds

  • 9,9-dimethyl-N-phenyl-9H-fluoren-2-amine
  • N-[1,1’-biphenyl]-4-yl-9,9-dimethyl-N-[4-(9-phenyl-9H-carbazol-3-yl)phenyl]-9H-fluoren-2-amine
  • 2-anilino-9,9-dimethylfluorene

Uniqueness

Compared to similar compounds, 9,9-dimethyl-N-[4-(9-phenylfluoren-9-yl)phenyl]fluoren-2-amine exhibits higher hole mobility and better thermal stability. These properties make it particularly suitable for use in high-performance electronic devices, where efficiency and longevity are critical .

Properties

Molecular Formula

C40H31N

Molecular Weight

525.7 g/mol

IUPAC Name

9,9-dimethyl-N-[4-(9-phenylfluoren-9-yl)phenyl]fluoren-2-amine

InChI

InChI=1S/C40H31N/c1-39(2)35-17-9-6-14-31(35)34-25-24-30(26-38(34)39)41-29-22-20-28(21-23-29)40(27-12-4-3-5-13-27)36-18-10-7-15-32(36)33-16-8-11-19-37(33)40/h3-26,41H,1-2H3

InChI Key

MWFNPTUHUPOHEW-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)C5(C6=CC=CC=C6C7=CC=CC=C75)C8=CC=CC=C8)C

Origin of Product

United States

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